molecular formula C17H23NO3 B5628247 (3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol

Cat. No. B5628247
M. Wt: 289.4 g/mol
InChI Key: CXRQFIDJBOVGAG-PXAZEXFGSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules often involves asymmetric 1,3-dipolar cycloaddition reactions, as seen in the practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound. This method provides a useful intermediate for synthesizing various bioactive molecules, highlighting the importance of efficient synthetic pathways in obtaining these compounds with high yields and purity (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular and crystal structures of cognition activators similar to our compound of interest have been determined through X-ray analysis, theoretical calculations, and high-field NMR spectroscopy. These studies reveal conformational features and intermolecular interactions, providing insights into the molecule's structural behavior in different states (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).

Chemical Reactions and Properties

Compounds with the pyrrolidinol structure can undergo various chemical reactions, including cyclocondensations and substitutions, to generate new molecular entities with distinct properties. These reactions facilitate the exploration of the molecule's chemical behavior and its potential as a building block for more complex derivatives (Flores, Flores, Oliveira, Pizzuti, Siqueira da Silva, Martins, & Bonacorso, 2008).

properties

IUPAC Name

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(4-methoxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-11-8-13(4-7-15(11)21-3)16(19)18-9-12(2)17(20,10-18)14-5-6-14/h4,7-8,12,14,20H,5-6,9-10H2,1-3H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRQFIDJBOVGAG-PXAZEXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclopropyl-1-(4-methoxy-3-methylbenzoyl)-4-methyl-3-pyrrolidinol

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